molecular formula C14H11N3O3S2 B2589096 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-75-8

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2589096
M. Wt: 333.38
InChI Key: CHKQPNIKQSEUGX-UHFFFAOYSA-N
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Description

“4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[3,4-d]pyrimidin-4(3H)-thione . Thieno[3,4-d]pyrimidin-4(3H)-thione is a photosensitizer for cancer cells, which is non-fluorescent and absorbs near-visible radiation with about 60% higher efficiency . It efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .


Synthesis Analysis

The synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione involves thionation of nucleobases . In another study, 7-Benzyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized by base catalyzed reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides 4, which in turn were obtained by the aza-Wittig reaction of iminophosphoranes 3 with aromatic isocyanates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione include thionation of nucleobases . Another study mentioned the base catalyzed reactions of nucleophilic reagents with carbodiimides .

Scientific Research Applications

Synthesis and Characterization

  • Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, demonstrating its effectiveness for quality control (Ye et al., 2012).

  • Antitumor and Antibacterial Agents : Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized, showing high antitumor activity against various cancer cell lines and antibacterial activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

  • Antimicrobial Activity : Synthesis of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, demonstrated significant antibacterial and antifungal activities, indicating their potential as therapeutic agents (Mittal et al., 2011).

Therapeutic Applications

  • Antitumor Agents : Dual inhibitors of dihydrofolate reductase and thymidylate synthase based on pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated, showing potent antitumor activity and highlighting the scaffold's utility for developing antitumor agents (Gangjee et al., 2005).

  • Histone Deacetylase Inhibitor : The design and synthesis of an orally active histone deacetylase inhibitor demonstrated selective inhibition of HDACs 1-3 and 11, showing potential as an anticancer drug (Zhou et al., 2008).

  • Herbicidal Activity : Sulfonanilides with a pyrimidinyl-containing group showed high herbicidal activity and broad-spectrum weed control, including against paddy weeds, without harming rice plants, indicating their potential use in agricultural applications (Yoshimura et al., 2011).

Future Directions

The combined spectroscopic, computational, and in vitro data demonstrate the excellent potential of thieno[3,4-d]pyrimidin-4(1H)-thione as a heavy-atom-free PDT agent and paves the way for further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives .

properties

IUPAC Name

4-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-9(3-5-10)13(18)17-12-11-6-7-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKQPNIKQSEUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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